molecular formula C16H16BrN5O3 B11065939 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11065939
M. Wt: 406.23 g/mol
InChI Key: GDQYGKUCRUMAIP-UHFFFAOYSA-N
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Description

    2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound with a diverse range of applications.

    Structure: Its chemical structure consists of a pyrazole ring, a nitro group, an indole moiety, and an acetamide functional group.

    Purpose: Researchers have explored this compound due to its intriguing pharmacological properties.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps.

      Reaction Conditions: Specific reaction conditions vary, but they typically involve refluxing the reactants in appropriate solvents with catalysts or reagents.

      Industrial Production: While industrial-scale production methods may differ, the compound can be synthesized efficiently using established protocols.

  • Chemical Reactions Analysis

      Reactivity: This compound undergoes various reactions, including nucleophilic substitutions, reductions, and cyclizations.

      Common Reagents: Reagents like hydrazine, sodium borohydride, and acetic anhydride are often employed.

      Major Products: The primary product is 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide itself.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: It may serve as a probe for biological studies, such as receptor binding assays or enzyme inhibition assays.

      Medicine: Investigations into its pharmacological effects could lead to drug development.

      Industry: Its applications extend to materials science, where it might contribute to novel materials or catalysts.

  • Mechanism of Action

      Targets: The compound likely interacts with specific receptors or enzymes due to its structural features.

      Pathways: Further research is needed to elucidate the precise pathways involved.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C16H16BrN5O3

    Molecular Weight

    406.23 g/mol

    IUPAC Name

    2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

    InChI

    InChI=1S/C16H16BrN5O3/c1-10-15(17)16(22(24)25)20-21(10)9-14(23)18-7-6-11-8-19-13-5-3-2-4-12(11)13/h2-5,8,19H,6-7,9H2,1H3,(H,18,23)

    InChI Key

    GDQYGKUCRUMAIP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=NN1CC(=O)NCCC2=CNC3=CC=CC=C32)[N+](=O)[O-])Br

    Origin of Product

    United States

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